4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an oxetane ring attached via a methoxy group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between acetamidine hydrochloride and diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide.
Introduction of Methyl Groups: The methyl groups at positions 4 and 6 can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the Oxetane Ring: The oxetane ring can be attached via a nucleophilic substitution reaction where the methoxy group acts as a leaving group, allowing the oxetane ring to be introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms with fewer double bonds or functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-methoxypyrimidine: Lacks the oxetane ring, making it less sterically hindered and potentially less reactive.
4,6-Dimethyl-2-(methoxymethyl)pyrimidine: Similar structure but with a methoxymethyl group instead of an oxetane ring, affecting its chemical properties and reactivity.
Uniqueness
4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing new chemical entities with specific biological activities.
Properties
IUPAC Name |
4,6-dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(2)12-10(11-7)14-6-9-3-4-13-9/h5,9H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVMWDLSKVZGSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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